2-(Dimethylamino)acetamide hydrochloride
Description
Properties
Molecular Formula |
C4H11ClN2O |
|---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
2-(dimethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H |
InChI Key |
ZLAPBFZKNRAQHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with dimethylamine. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-chloroacetamide+dimethylamine→2-(Dimethylamino)acetamide+HCl
In industrial settings, the synthesis may involve more complex procedures to ensure high yield and purity. For example, the reaction can be catalyzed by using potassium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a quaternary ammonium salt.
Scientific Research Applications
2-(Dimethylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)acetamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 2-(Dimethylamino)acetamide hydrochloride | 72287-77-5 | C₄H₁₁N₂O·HCl | Acetamide, dimethylamino | Pharmaceutical research |
| 2-(Methylamino)acetamide hydrochloride | 5325-64-4 | C₃H₉N₂O·HCl | Acetamide, methylamino | Organic synthesis |
| N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride | 50295-20-0 | C₁₃H₂₁N₂O·HCl | Aryl acetamide, ethylmethylamino | Lidocaine impurity reference |
| Dimethyl acetamide (DMAC) | 127-19-5 | C₄H₉NO | Acetamide, dimethyl | Industrial solvent (coatings, fibers) |
Key Observations :
- Reactivity : Aryl-substituted analogs (e.g., N-(2,6-Dimethylphenyl)- derivatives) exhibit increased lipophilicity, favoring membrane permeability in drug design .
- Toxicity: DMAC is classified as a reproductive toxin and hepatotoxin with established occupational exposure limits (OELs) , whereas amino-substituted acetamides like this compound lack comprehensive toxicological data .
Pharmacological and Industrial Relevance
Table 2: Application-Specific Comparisons
Functional Insights :
- Local Anesthetic Analogs: Compounds like N-(2,6-Dimethylphenyl)- derivatives mimic lidocaine’s sodium channel-blocking activity but with modified pharmacokinetics due to ethylmethylamino substituents .
- Neuroactive Derivatives: Aryl-acetamides with extended alkyl chains (e.g., p-butoxyphenoxy groups) demonstrate higher cytotoxicity, as seen in LD₅₀ values .
Toxicological and Regulatory Considerations
Table 3: Hazard Classification and Regulatory Status
Notable Contradictions:
- While DMAC has well-documented hazards , amino-substituted acetamides lack analogous data, underscoring the need for cautious handling in research settings .
Biological Activity
2-(Dimethylamino)acetamide hydrochloride (DMAA·HCl) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicine and biochemistry.
- Molecular Formula : C4H10ClN2O
- Molecular Weight : 130.59 g/mol
- Structure : The compound features a dimethylamino group attached to an acetamide moiety, which contributes to its biological activity.
DMAA·HCl exhibits several biological activities that can be attributed to its interaction with various biological targets:
- Enzyme Modulation : The compound has been shown to alter the activity of metabolic enzymes, potentially influencing metabolic pathways in cells .
- Antimicrobial Activity : Preliminary studies suggest that DMAA·HCl may inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic processes.
- Anticancer Potential : Research indicates that compounds with similar structures to DMAA·HCl can induce apoptosis in cancer cells, suggesting potential anticancer properties .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study highlighted the compound's ability to inhibit specific bacterial strains, suggesting its application in treating infections. The mechanism involved enzyme inhibition critical for bacterial survival.
- Cytotoxicity in Cancer Cells :
- Pharmacokinetic Properties :
Safety and Toxicology
While DMAA·HCl shows promise in various applications, safety assessments are crucial. Initial toxicological evaluations indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety profile in clinical settings.
Q & A
Q. What orthogonal methods confirm absence of genotoxic impurities in batches for toxicology studies?
- Combine Ames testing (OECD 471) with LC-HRMS screening for nitroso derivatives. Validate via spike-recovery experiments (80–120% recovery) at 1 ppm detection limits. Include certified impurity standards (e.g., NDMA) as negative controls .
Methodological Notes
- Data Contradiction Analysis : Cross-validate receptor binding data using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to resolve mechanistic ambiguities .
- Experimental Design : For stability studies, use accelerated degradation protocols (40°C/75% RH for 3 months) to predict shelf-life under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
